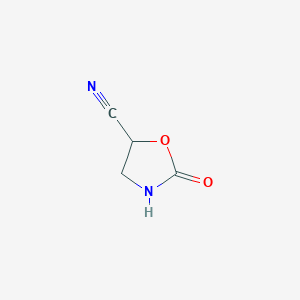
2-Oxo-1,3-oxazolidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1,3-oxazolidine-5-carbonitrile (OOC) is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. OOC is a versatile compound that can be synthesized using different methods. Its unique chemical structure and properties make it an attractive candidate for use in scientific research. In
Mécanisme D'action
The mechanism of action of 2-Oxo-1,3-oxazolidine-5-carbonitrile is not well understood. However, it has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. 2-Oxo-1,3-oxazolidine-5-carbonitrile has also been reported to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-Oxo-1,3-oxazolidine-5-carbonitrile has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including acetylcholinesterase and tyrosinase. 2-Oxo-1,3-oxazolidine-5-carbonitrile has also been reported to induce oxidative stress and DNA damage in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Oxo-1,3-oxazolidine-5-carbonitrile is its ease of synthesis. 2-Oxo-1,3-oxazolidine-5-carbonitrile can be synthesized using various methods, and these methods have been reported to produce high yields of 2-Oxo-1,3-oxazolidine-5-carbonitrile with good purity. However, one of the limitations of 2-Oxo-1,3-oxazolidine-5-carbonitrile is its low solubility in water. This can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-Oxo-1,3-oxazolidine-5-carbonitrile. One of the areas of interest is the development of new methods for the synthesis of 2-Oxo-1,3-oxazolidine-5-carbonitrile. Another area of interest is the exploration of the potential applications of 2-Oxo-1,3-oxazolidine-5-carbonitrile in drug discovery. 2-Oxo-1,3-oxazolidine-5-carbonitrile has also been reported to possess fluorescent properties, and therefore, it has potential applications in the field of fluorescence spectroscopy.
Conclusion:
In conclusion, 2-Oxo-1,3-oxazolidine-5-carbonitrile is a versatile compound that has gained significant interest in the scientific community due to its potential applications in various fields. 2-Oxo-1,3-oxazolidine-5-carbonitrile can be synthesized using different methods, and it has been reported to possess antimicrobial, antitumor, and anti-inflammatory properties. 2-Oxo-1,3-oxazolidine-5-carbonitrile has also been used as a building block for the synthesis of various compounds. Although the mechanism of action of 2-Oxo-1,3-oxazolidine-5-carbonitrile is not well understood, it has been reported to inhibit the growth of microorganisms, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. 2-Oxo-1,3-oxazolidine-5-carbonitrile has several advantages, including ease of synthesis, but it also has limitations, including low solubility in water. There are several future directions for the study of 2-Oxo-1,3-oxazolidine-5-carbonitrile, including the development of new synthesis methods and the exploration of its potential applications in drug discovery and fluorescence spectroscopy.
Méthodes De Synthèse
2-Oxo-1,3-oxazolidine-5-carbonitrile can be synthesized through various methods, including the reaction of 2-amino-1,3-oxazolidine with cyanogen bromide, the reaction of 2-amino-1,3-oxazolidine with chloroacetonitrile, and the reaction of 2-amino-1,3-oxazolidine with triethylorthoformate and acetonitrile. These methods have been reported to produce high yields of 2-Oxo-1,3-oxazolidine-5-carbonitrile with good purity.
Applications De Recherche Scientifique
2-Oxo-1,3-oxazolidine-5-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess antimicrobial, antitumor, and anti-inflammatory properties. 2-Oxo-1,3-oxazolidine-5-carbonitrile has also been used as a building block for the synthesis of various compounds, including biologically active molecules.
Propriétés
Numéro CAS |
15042-67-8 |
|---|---|
Formule moléculaire |
C4H4N2O2 |
Poids moléculaire |
112.09 g/mol |
Nom IUPAC |
2-oxo-1,3-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C4H4N2O2/c5-1-3-2-6-4(7)8-3/h3H,2H2,(H,6,7) |
Clé InChI |
BJMSENVBJXEWRK-UHFFFAOYSA-N |
SMILES |
C1C(OC(=O)N1)C#N |
SMILES canonique |
C1C(OC(=O)N1)C#N |
Synonymes |
2-Oxo-5-oxazolidinecarbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)




